molecular formula C21H18N2O4S B302685 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Katalognummer B302685
Molekulargewicht: 394.4 g/mol
InChI-Schlüssel: CIJSYBNENWUONX-AHDBMNBVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid, also known as ATB-346, is a novel nonsteroidal anti-inflammatory drug (NSAID) that has been developed to reduce the gastrointestinal (GI) side effects associated with traditional NSAIDs. ATB-346 is a prodrug that is rapidly converted to a potent inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory process.

Wirkmechanismus

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a prodrug that is rapidly converted to a potent inhibitor of COX-2. COX-2 is an enzyme that plays a key role in the inflammatory process by catalyzing the conversion of arachidonic acid to prostaglandins, which are involved in pain and inflammation. By inhibiting COX-2, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects
4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have a number of biochemical and physiological effects. In preclinical studies, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to reduce the production of prostaglandins in a dose-dependent manner, with a greater reduction observed in the inflamed tissue compared to the non-inflamed tissue. 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has also been shown to reduce the expression of inflammatory cytokines and chemokines, which are involved in the recruitment of immune cells to the site of inflammation. In clinical trials, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to reduce pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac.

Vorteile Und Einschränkungen Für Laborexperimente

One of the major advantages of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is its reduced risk of GI toxicity compared to traditional NSAIDs. This makes it a more attractive option for long-term use in patients with chronic pain and inflammation. However, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid is a relatively new drug, and more research is needed to fully understand its safety and efficacy. In addition, the cost of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid may be higher than traditional NSAIDs, which could limit its use in some settings.

Zukünftige Richtungen

There are a number of future directions for research on 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. One area of interest is the potential use of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in the treatment of other inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is the development of new prodrugs that can be rapidly converted to COX-2 inhibitors, with the goal of reducing the risk of GI toxicity even further. Finally, more research is needed to fully understand the safety and efficacy of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid in different patient populations and in combination with other drugs.

Synthesemethoden

The synthesis of 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid involves the reaction of 4-aminobenzoic acid with 4-(allyloxy)benzaldehyde to form a Schiff base. This Schiff base is then reacted with 2-methyl-4-thiozolidinone to form the final product, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid. The synthesis method is relatively simple and can be carried out on a large scale, making it suitable for commercial production.

Wissenschaftliche Forschungsanwendungen

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been extensively studied in preclinical and clinical trials, with promising results. In preclinical studies, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to have potent anti-inflammatory and analgesic effects, with a reduced risk of GI toxicity compared to traditional NSAIDs. In clinical trials, 4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid has been shown to be effective in reducing pain and inflammation in patients with osteoarthritis, with a lower incidence of GI side effects compared to diclofenac, a traditional NSAID.

Eigenschaften

Produktname

4-({5-[4-(Allyloxy)benzylidene]-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene}amino)benzoic acid

Molekularformel

C21H18N2O4S

Molekulargewicht

394.4 g/mol

IUPAC-Name

4-[[(5Z)-3-methyl-4-oxo-5-[(4-prop-2-enoxyphenyl)methylidene]-1,3-thiazolidin-2-ylidene]amino]benzoic acid

InChI

InChI=1S/C21H18N2O4S/c1-3-12-27-17-10-4-14(5-11-17)13-18-19(24)23(2)21(28-18)22-16-8-6-15(7-9-16)20(25)26/h3-11,13H,1,12H2,2H3,(H,25,26)/b18-13-,22-21?

InChI-Schlüssel

CIJSYBNENWUONX-AHDBMNBVSA-N

Isomerische SMILES

CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=NC3=CC=C(C=C3)C(=O)O

SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

Kanonische SMILES

CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=NC3=CC=C(C=C3)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.